molecular formula C13H12F3NO2 B14247218 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione CAS No. 251983-98-9

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione

Cat. No.: B14247218
CAS No.: 251983-98-9
M. Wt: 271.23 g/mol
InChI Key: HJSGKIIMLPZDMG-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, a phenyl ring, and a dimethylamino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

251983-98-9

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-phenylbutane-1,3-dione

InChI

InChI=1S/C13H12F3NO2/c1-17(2)8-10(12(19)13(14,15)16)11(18)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

HJSGKIIMLPZDMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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